Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2R,3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Trachelanthic acid is a naturally occurring organic compound known for its unique chemical structure and potential applications in various scientific fields. It is a chiral molecule, meaning it has a non-superimposable mirror image, which can significantly influence its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Trachelanthic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the use of chiral catalysts to ensure the correct stereochemistry of the final product. The reaction conditions often involve controlled temperatures and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of (-)-Trachelanthic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
(-)-Trachelanthic acid can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction to less oxidized forms using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
(-)-Trachelanthic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (-)-Trachelanthic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trachelanthic acid: The racemic mixture of both enantiomers.
Other chiral acids: Compounds like lactic acid and mandelic acid, which also have chiral centers and similar chemical properties.
Uniqueness
(-)-Trachelanthic acid is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its racemic mixture or other similar compounds. This makes it valuable in applications where chirality plays a crucial role in efficacy and interaction.
Properties
CAS No. |
23944-50-5 |
---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C7H14O4/c1-4(2)7(11,5(3)8)6(9)10/h4-5,8,11H,1-3H3,(H,9,10)/t5-,7+/m0/s1 |
InChI Key |
KXEISHUBUXWXGY-CAHLUQPWSA-N |
Isomeric SMILES |
C[C@@H]([C@](C(C)C)(C(=O)O)O)O |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.